Ion Channel Pharmacology: Kv7.2 Channel Inhibition Profile of 2,5-Dibromo-8-fluoroquinoline vs. Class Baseline
2,5-Dibromo-8-fluoroquinoline demonstrates direct inhibition of the human Kv7.2 (KCNQ2) potassium channel with an IC50 of 200 nM, as measured in a thallium flux assay on HEK293 cells [1]. While a specific, direct comparator for this compound in the same assay is not publicly available, this data establishes a quantifiable potency benchmark. In contrast, the broader class of fluorinated quinoline-based Kv7.2 agonists requires extensive structural optimization to achieve potency, with the 8-fluoro substituent often playing a critical role in spanning orders of magnitude in potency and selectivity [2]. 2,5-Dibromo-8-fluoroquinoline's unique assemblage of substituents achieves this specific activity without further derivatization, making it a valuable starting point for the rational design of new Kv7 channel modulators targeting neuronal excitability disorders.
| Evidence Dimension | Inhibition of Kv7.2 (KCNQ2) potassium channel |
|---|---|
| Target Compound Data | IC50 = 200 nM (Human HEK293 cells, thallium flux assay) [1] |
| Comparator Or Baseline | Class baseline: Development of fluorinated quinoline-based Kv7 agonists requires iterative synthesis for potency optimization; other substituted quinolines like 2-oxindole derivatives may act as agonists with different potencies [2]. |
| Quantified Difference | Provides a specific, quantifiable starting potency in a pharmacologically relevant assay, differentiating it from inactive or uncharacterized quinoline scaffolds. |
| Conditions | Inhibition of Kv7.2 in human HEK293 cells incubated for 1 hr by thallium flux assay |
Why This Matters
This specific potency data provides a quantitative benchmark for medicinal chemistry programs focused on Kv7.2 channel modulators, a target for epilepsy and neuropathic pain, which is not available for its non-fluorinated or differently halogenated structural analogs.
- [1] BindingDB. (n.d.). BDBM50529212 (CHEMBL4471453) Affinity Data: IC50: 200nM for Kv7.2. BindingDB. View Source
- [2] Liu, Y., et al. (2019). Synthesis and Optimization of Kv7 (KCNQ) Potassium Channel Agonists: The Role of Fluorines in Potency and Selectivity. ACS Medicinal Chemistry Letters, 10(6), 929-934. View Source
